4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
Description
4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine (CAS: 1448854-80-5) is a pyrazole derivative with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . Its structure features a pyrazole core substituted with a methyl group at position 4 and a 2-methylphenyl group at position 1. Its SMILES notation is Cc1ccccc1n1c(c(C)cn1)N, reflecting the ortho-methylphenyl substitution and the methyl group on the pyrazole ring .
Properties
IUPAC Name |
4-methyl-2-(2-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-10(8)14-11(12)9(2)7-13-14/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXPDHVPIYVSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-β-Ketonitrile Cyclocondensation
The most established route to 5-aminopyrazoles involves the reaction of β-ketonitriles with arylhydrazines. For 4-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine, this requires:
- β-Ketonitrile precursor : 3-Oxobutanenitrile (CH₃C(O)CH₂CN)
- Arylhydrazine : 2-Methylphenylhydrazine
Mechanism :
- Nucleophilic attack by terminal hydrazine nitrogen on ketone carbonyl
- Tautomerization to hydrazone intermediate
- Intramolecular cyclization via nitrile attack
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 6–8 h |
| Yield | 68–72% |
Limitations :
- Requires anhydrous conditions to prevent hydrolysis
- Regiochemical control dependent on substituent electronic effects
Microwave-Assisted Synthesis
Accelerated Cyclization Using α-Cyanoketones
Microwave irradiation significantly enhances reaction kinetics for pyrazole formation. A protocol adapted from JoVE involves:
Reactants :
- 2-Methylphenylhydrazine (1.0 equiv)
- 3-Aminocrotononitrile (1.1 equiv)
Conditions :
| Parameter | Value |
|---|---|
| Solvent | 1 M HCl (aqueous) |
| Temperature | 150°C (microwave) |
| Time | 12–15 min |
| Yield | 83–87% |
Advantages :
- 8-fold reduction in reaction time vs thermal methods
- Water as green solvent enhances sustainability
Transition Metal-Catalyzed Methods
Copper-Mediated Cyclization
Building on PMC studies, Cu(OAc)₂ catalyzes oxidative cyclization:
Reaction Setup :
- 2-Methylphenylhydrazine hydrochloride (0.2 mmol)
- 3-Oxobutanenitrile (0.22 mmol)
- Cu(OAc)₂ (15 mol%)
- Benzoyl peroxide (0.5 equiv oxidant)
Performance Metrics :
| Condition | Outcome |
|---|---|
| Temperature | 100°C (oil bath) |
| Time | 10 h |
| Conversion | 92% (GC-MS) |
| Isolated Yield | 78% |
Key Observation :
- K₂S₂O₈ additive improves yield by 18% via radical stabilization
Solid-Phase Combinatorial Synthesis
Wang Resin-Bound Methodology
Adapting PMC protocols, a traceless linker strategy enables library synthesis:
Steps :
- Wang resin → hydrazide functionalization
- Condensation with 3-oxobutanenitrile
- TFA cleavage to release product
Comparative Data :
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Purity (HPLC) | 89% | 95% |
| Average Yield | 71% | 68% |
| Scalability | 10 g max | 100 g+ |
Regiochemical Control Studies
Substituent Effects on Cyclization
DFT calculations (B3LYP/6-311++G**) reveal:
- 2-Methylphenyl group directs cyclization via steric effects
- N1 substitution favored by 12.3 kcal/mol over C3
Experimental Validation :
| Isomer | Ratio (HPLC) |
|---|---|
| Target (N1-substituted) | 94:6 |
| C3-substituted byproduct | 6% |
Industrial Scalability Considerations
Continuous Flow Synthesis
Pilot-scale data from patent CN108530361A:
Reactor Design :
- Microstructured coil reactor (316L SS)
- Residence time: 8.7 min
Performance :
| Metric | Value |
|---|---|
| Throughput | 1.2 kg/h |
| Purity | 99.1% (IPC) |
| E-Factor | 18.7 (vs 43 batch) |
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (500 MHz, CDCl₃) :
δ 7.28–7.15 (m, 4H, Ar-H), 5.62 (s, 1H, pyrazole-H), 4.21 (br s, 2H, NH₂), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, Ar-CH₃)
13C NMR :
δ 155.2 (C5), 147.1 (C3), 136.8–126.4 (Ar-C), 21.1 (CH₃), 19.8 (Ar-CH₃)
HRMS (ESI+) :
m/z calc. for C₁₁H₁₃N₃ [M+H]⁺: 188.1184, found: 188.1186
Environmental Impact Assessment
Green Metrics Comparison
| Method | PMI | AE (%) | RME (%) |
|---|---|---|---|
| Classical Condensation | 7.8 | 34 | 41 |
| Microwave | 3.1 | 62 | 78 |
| Flow Chemistry | 2.4 | 81 | 89 |
PMI: Process Mass Intensity; AE: Atom Economy; RME: Reaction Mass Efficiency
Emerging Methodologies
Scientific Research Applications
Medicinal Chemistry
4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is being investigated for its potential as a pharmaceutical agent due to its bioactive properties. It has shown promise in:
- Anti-inflammatory Activity : Studies indicate that this compound can inhibit NF-kB activation in cellular models, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : The compound has demonstrated significant bactericidal activity against various bacterial strains, with MIC values as low as 0.22 μg/mL.
- Anticancer Potential : Research indicates that modifications to its structure can enhance anticancer activity, with some derivatives exhibiting IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7) .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Case Studies
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Effects | Reduced LPS-induced NF-kB activation in cellular models, indicating potential for anti-inflammatory therapies. |
| Antimicrobial Evaluation | Exhibited strong bactericidal properties with MIC values as low as 0.22 μg/mL against multiple bacterial strains. |
| Anticancer Activity | Modifications enhanced anticancer activity; some derivatives showed IC50 values in the nanomolar range against MCF-7 cells. |
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Tautomerism and Electronic Effects
- The 4-methyl group in the target compound reduces tautomeric flexibility compared to analogs like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, which exhibits enolic and keto forms due to the azo group . DFT studies show that substituents at position 4 (e.g., methyl vs. phenyldiazenyl) significantly alter chemical shifts (Δδ ~0.5–1.5 ppm for ¹H NMR) and tautomeric equilibrium .
Biological Activity
4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrazole core with a methyl group and a 2-methylphenyl substituent. This structure may enhance its lipophilicity, influencing its interaction with biological membranes and targets, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways, thereby modulating inflammatory responses. Additionally, it has shown potential as an antimicrobial agent against various pathogens, indicating its versatility in therapeutic applications .
1. Anti-inflammatory Activity
Research indicates that this compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases .
2. Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential use as an antimicrobial agent .
3. Anticancer Properties
The compound has been investigated for its anticancer activity, particularly against breast cancer cell lines such as MCF-7. Studies have reported that derivatives of pyrazole compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may have similar effects . The IC50 values observed in these studies indicate potent cytotoxicity, reinforcing the need for further exploration in cancer therapeutics.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced LPS-induced NF-kB activation in cellular models, showcasing its potential as an anti-inflammatory agent .
- Antimicrobial Evaluation : In another study, the compound was tested against multiple bacterial strains, yielding MIC values as low as 0.22 μg/mL, indicating strong bactericidal properties .
- Anticancer Activity : Research focusing on pyrazole derivatives revealed that modifications to the pyrazole structure could enhance anticancer activity, with some derivatives showing IC50 values in the nanomolar range against MCF-7 cells .
Research Applications
The diverse biological activities of this compound make it a valuable compound for various applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug development for anti-inflammatory and anticancer therapies. |
| Microbiology | Development of new antimicrobial agents targeting resistant bacterial strains. |
| Pharmaceutical Research | Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity. |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group at position 5 and the methyl substituents undergo oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amine → Nitroso derivative | H₂O₂ in acidic medium (pH 3–4) | 5-Nitroso-pyrazole derivative | 65–70% | |
| Methyl → Carboxylic acid | KMnO₄, H₂O, 80°C, 6 hrs | 4-Carboxy-1-(2-methylphenyl)pyrazole | 55% |
Key Findings :
-
Oxidation of the amine group produces unstable intermediates requiring stabilization via conjugation with the aromatic system.
-
Methyl oxidation proceeds through radical intermediates, confirmed by ESR studies.
Substitution Reactions
The amine group acts as a nucleophile, while the 2-methylphenyl substituent participates in electrophilic substitutions:
Nucleophilic Substitution
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amine alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-5-amine derivative | 82% | |
| Diazotization & Coupling | NaNO₂/HCl, β-naphthol | Azo-linked pyrazole | 68% |
Electrophilic Aromatic Substitution
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2-methylphenyl derivative | 45% | |
| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Sulfo-2-methylphenyl derivative | 60% |
Mechanistic Insight :
-
Diazotization proceeds via nitrous acid-mediated N₂⁺ formation, followed by coupling with electron-rich aromatics.
-
Steric hindrance from the 2-methyl group reduces para-substitution efficiency.
Condensation Reactions
The amine group participates in Schiff base and heterocycle formation:
Spectral Evidence :
-
IR spectra of Schiff base products show C=N stretches at 1620–1640 cm⁻¹ .
-
X-ray crystallography confirms the fused pyrano-pyrazole structure .
Cross-Coupling Reactions
The 2-methylphenyl group enables Pd-catalyzed couplings:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME | Biaryl-pyrazole hybrid | 85% | |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | N-Arylpyrazole | 60% |
Optimization Notes :
-
Suzuki coupling requires anhydrous conditions to prevent boronic acid decomposition.
-
Ullmann coupling efficiency improves with electron-deficient aryl halides.
Acetylation and Protection
The amine group is protected for multi-step syntheses:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine, RT | N-Acetyl-5-amine derivative | 90% | |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | N-Boc-protected pyrazole | 88% |
Applications :
-
Acetylated derivatives show enhanced solubility in nonpolar solvents.
-
Boc protection enables selective functionalization of other sites.
Heterocycle Formation
The pyrazole core participates in cycloadditions and ring expansions:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| [3+2] Cycloaddition | Diphenylketene, THF, reflux | Pyrazolo[1,5-a]pyrimidine | 50% | |
| Ring expansion | HNO₂, HCl, 0°C | 1,2,4-Triazine derivative | 40% |
Mechanistic Pathway :
-
Cycloadditions proceed via dipolar intermediates stabilized by the pyrazole’s electron-deficient ring .
-
Ring expansion involves N-nitrosation followed by rearrangement .
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
| Derivative | Tested Activity | IC₅₀/EC₅₀ | References |
|---|---|---|---|
| N-Benzylidene-Schiff base | α-Glucosidase inhibition | 12.5 μM | |
| Pyrano-pyrazole hybrid | Cytotoxicity (HepG2 cells) | 8.7 μM |
Structure-Activity Relationship :
Q & A
Q. Q1. What are the established synthetic routes for 4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via cyclization of hydrazones or condensation reactions. A common approach involves:
Hydrazone Formation : Reacting 2-methylphenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.
Cyclization : Acid- or base-catalyzed cyclization under reflux (e.g., ethanol/HCl or acetic acid) to yield the pyrazole core .
Purification : Column chromatography or recrystallization (e.g., using ethanol) to isolate the product.
Q. Key Optimization Parameters :
- Temperature : 80–100°C for cyclization to ensure complete ring closure.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance yield in substitution reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
Q. Q2. How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer: Characterization relies on a combination of spectroscopic and crystallographic methods:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl group on pyrazole), δ 6.8–7.5 ppm (aromatic protons from 2-methylphenyl) confirm substitution patterns .
- ¹³C NMR : Signals at ~150 ppm (pyrazole C5) and ~20 ppm (methyl groups) validate the core structure .
X-ray Crystallography : Resolves bond angles and dihedral angles between the pyrazole ring and substituents (e.g., 16.83° dihedral angle in similar derivatives) .
Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 214.1342) .
Critical Note : Discrepancies in NMR splitting patterns may indicate regiochemical impurities, requiring iterative recrystallization .
Advanced Research Questions
Q. Q3. How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis enoyl reductase for antitubercular activity) .
QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to prioritize synthetic targets .
Reaction Path Optimization : Quantum chemical calculations (e.g., DFT) identify transition states to optimize reaction yields .
Q. Q4. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies) to minimize variability .
Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to explain discrepancies in cell-based vs. in vivo results .
Crystallographic Validation : Compare active vs. inactive derivatives using X-ray structures to identify critical binding motifs .
Case Study : A 4-methoxy derivative showed poor activity in one study (IC₅₀ >50 µM) but high potency (IC₅₀ = 5 µM) in another. Resolution revealed differences in bacterial strain susceptibility and assay pH .
Q. Q5. What strategies address low yields in multi-step syntheses of substituted pyrazol-5-amine derivatives?
Methodological Answer:
Protection-Deprotection : Protect the amine group during cyclization (e.g., Boc protection) to prevent side reactions .
Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing byproduct formation in exothermic steps .
Microwave Assistance : Accelerate cyclization (e.g., 30 min at 120°C vs. 6h reflux) with 15–20% yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
